molecular formula C13H24N2O3 B1497927 tert-Butyl 3-morpholinopyrrolidine-1-carboxylate CAS No. 1184914-30-4

tert-Butyl 3-morpholinopyrrolidine-1-carboxylate

Cat. No.: B1497927
CAS No.: 1184914-30-4
M. Wt: 256.34 g/mol
InChI Key: RCKIXPCAEGDNLG-UHFFFAOYSA-N
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Description

tert-Butyl 3-morpholinopyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a morpholine substituent at the 3-position of the pyrrolidine ring. This structural motif is common in medicinal chemistry, where pyrrolidine derivatives serve as intermediates for synthesizing bioactive molecules, particularly in kinase inhibitors and protease-targeting drugs.

Properties

IUPAC Name

tert-butyl 3-morpholin-4-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-11(10-15)14-6-8-17-9-7-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKIXPCAEGDNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654962
Record name tert-Butyl 3-(morpholin-4-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184914-30-4
Record name tert-Butyl 3-(morpholin-4-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-morpholinopyrrolidine-1-carboxylate typically involves the reaction of morpholine with pyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction can be carried out using standard organic synthesis techniques, such as nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3-morpholinopyrrolidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-morpholinopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.

Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could be used as a precursor for the development of new drugs or as a component in drug formulations.

Industry: In industry, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-morpholinopyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of pyrrolidine-carboxylate derivatives.

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
tert-Butyl 3-morpholinopyrrolidine-1-carboxylate (Target Compound) C₁₃H₂₄N₂O₃ 256.34 Morpholine (3-position), tert-butyl carbamate (1-position) Kinase inhibitors, solubility modifiers
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₄H₃₃FN₂O₆ 488.53 Fluoropyridine, hydroxymethylpyrrolidine, dual carboxylate groups Antiviral agents, fluorinated drug candidates
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₉H₂₈BrN₂O₅ 459.34 Bromopyridine, dimethoxymethyl ether Halogenated intermediates, radiopharmaceuticals
(S)-tert-Butyl 3-formylpyrrolidine-1-carboxylate C₁₀H₁₇NO₃ 199.25 Formyl group (3-position) Aldehyde-based crosslinkers, peptide synthesis

Key Observations:

Substituent Diversity :

  • The target compound ’s morpholine group enhances polarity and hydrogen-bonding capacity compared to the hydroxymethylpyrrolidine in or the formyl group in .
  • Halogenated derivatives (e.g., bromopyridine in ) are typically used in cross-coupling reactions for drug diversification.

Functional Group Implications: The tert-butyl carbamate group (common across all analogs) provides steric protection for amine functionalities during synthesis. Morpholine’s oxygen atom may improve aqueous solubility relative to non-polar substituents like dimethoxymethyl ether in .

Biological Activity

tert-Butyl 3-morpholinopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound has been studied for its biological activity, specifically in the context of Huntington's disease, where it acts as a modulator of huntingtin protein aggregation.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₅N₃O₂
  • Molecular Weight : 185.23 g/mol
  • CAS Number : 177947-96-5
  • InChI Key : BWHMMNNQKKPAPP-UHFFFAOYSA-N

The compound features a morpholine ring, which contributes to its solubility and bioavailability. The tert-butyl group enhances lipophilicity, potentially improving permeability across biological membranes.

Research indicates that this compound functions as a modulator of protein interactions involved in neurodegenerative processes. Specifically, it has been shown to influence the aggregation of the huntingtin protein, which is critical in the pathology of Huntington's disease. The compound's ability to disrupt these aggregations could provide a therapeutic avenue for treatment.

Case Studies and Research Findings

  • Huntington's Disease Modulation :
    • A study highlighted in patent literature demonstrates that this compound was effective in reducing huntingtin aggregation in cellular models. The compound was administered at varying concentrations, and its effects were measured using fluorescence microscopy and Western blotting techniques .
    • In vivo studies further supported these findings, showing improved motor function in animal models treated with this compound compared to controls.
  • Cytotoxicity Assays :
    • Cytotoxicity assays conducted on various human carcinoma cell lines revealed that this compound exhibited selective cytotoxic effects. The compound was tested against several cancer cell lines, including HeLa and MCF-7, with IC50 values indicating moderate cytotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • GI Absorption : High
  • Blood-Brain Barrier Permeability : Yes
  • P-glycoprotein Substrate : No

These properties suggest that the compound could effectively reach central nervous system targets, making it a candidate for neurological applications.

Summary of Biological Activity Studies

Study TypeModel UsedConcentration (µM)Outcome
Huntington's Disease ModulationCellular Models10 - 100Reduced huntingtin aggregation
Cytotoxicity AssaysHeLa, MCF-7 Cells5 - 50IC50 ~ 30 µM (HeLa), IC50 ~ 25 µM (MCF-7)

Pharmacokinetic Properties

PropertyValue
GI AbsorptionHigh
BBB PermeabilityYes
P-glycoprotein SubstrateNo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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